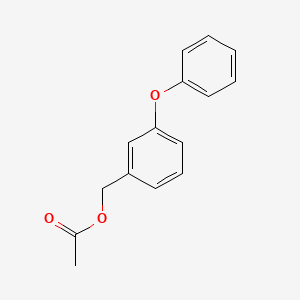

m-Phenoxybenzyl acetate

Description

Contextualization of the Compound within Advanced Organic Chemistry Research

m-Phenoxybenzyl acetate (B1210297) is a significant organic compound primarily recognized within the field of advanced organic chemistry as a key synthetic intermediate. While not typically an end-product for commercial application itself, its molecular framework is integral to the structure of numerous high-value agrochemicals. Specifically, it serves as a precursor or a building block in the synthesis of synthetic pyrethroids, a dominant class of modern insecticides. zju.edu.cnacademax.comnih.gov

The core structure of m-Phenoxybenzyl acetate features a benzyl (B1604629) acetate group substituted with a phenoxy group at the meta-position. This arrangement is chemically important for the synthesis of the corresponding alcohol, m-phenoxybenzyl alcohol. prepchem.com This alcohol is a crucial component used in esterification reactions with various substituted cyclopropanecarboxylic acids to produce a range of photostable and potent pyrethroid insecticides, such as permethrin (B1679614) and cypermethrin. mdpi.comnih.gov Academic research, therefore, often focuses on the synthesis and transformation of this compound and its derivatives as a means to access these complex and economically important insecticidal molecules. zju.edu.cnsurrey.ac.uk

Historical Trajectories and Current Trends in Academic Investigations of this compound

The academic interest in this compound is intrinsically linked to the historical development of pyrethroid insecticides. The journey began with the study of natural pyrethrins, insecticidal compounds extracted from chrysanthemum flowers (Tanacetum cinerariifolium). researchgate.net While effective, these natural esters suffered from low photostability, limiting their use in agriculture. wikipedia.org This limitation spurred research into synthetic analogues.

A significant breakthrough occurred with the incorporation of the m-phenoxybenzyl alcohol moiety. This structural modification, pioneered by scientists at Rothamsted Research, led to the first generation of photostable synthetic pyrethroids, such as permethrin. mdpi.comnih.gov This development broadened the application of pyrethroids from household use to large-scale agricultural pest control. nih.gov Early academic work focused on elucidating these structures and developing viable synthetic routes. google.com

Fundamental Chemical Significance and Research Rationale for this compound Studies

The fundamental chemical significance of this compound lies in its role as a stable, easily handled precursor to the m-phenoxybenzyl moiety, a critical component for conferring photostability and high insecticidal activity in synthetic pyrethroids. mdpi.comnih.gov The ether linkage and the aromatic systems in the m-phenoxybenzyl group provide a desirable level of lipophilicity and structural stability, which were lacking in earlier synthetic pyrethroids. nih.gov The acetate group serves as a convenient protecting group for the alcohol, which can be deprotected under mild conditions for subsequent esterification. prepchem.comsurrey.ac.uk

The rationale for continued academic research into this compound and its derivatives is multifaceted:

Optimization of Synthesis: The industrial production of pyrethroids requires cost-effective and high-yield syntheses of its key intermediates. Research focuses on optimizing reaction conditions, such as in the etherification to form the m-phenoxybenzyl core or the subsequent transformations. zju.edu.cngoogle.com

Enantioselective Catalysis: Many modern pyrethroids are chiral, with one stereoisomer being significantly more active than others. researchgate.net Therefore, a primary research driver is the development of stereoselective catalytic methods, often employing enzymes like lipases, to produce single-isomer intermediates like (S)-α-cyano-3-phenoxybenzyl alcohol from its racemic acetate. zju.edu.cnnih.govsioc-journal.cn This approach enhances the potency of the final product and reduces the environmental load of inactive isomers.

Green Chemistry: There is a strong impetus to develop more environmentally benign synthetic pathways. This includes the use of biocatalysts, which operate under mild conditions, and the optimization of reactions to minimize waste and energy consumption. zju.edu.cnacademax.com

Detailed research findings from a one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate highlight the focus on process optimization. The study investigated the combination of an anion-exchange resin for cyanohydrin formation and a lipase (B570770) for enantioselective transesterification. zju.edu.cnacademax.com

| Parameter | Condition Tested | Optimal Result/Observation |

|---|---|---|

| Solvent | Cyclohexane, Diisopropyl ether | Cyclohexane was found to be the best solvent. |

| Temperature | Varied | 55 °C was the optimal temperature for achieving a higher conversion rate. |

| Reactant Molar Ratio (AC to m-PBA) | Varied | A mole ratio of 2:1 was determined to be the most effective choice. |

| Catalyst Strategy | Varied addition of D301 base catalyst | Strategic addition of the base catalyst was crucial, improving the reaction conversion from 20% to 80%. |

Similarly, studies on the lipase-catalyzed asymmetric alcoholysis of α-cyano-3-phenoxybenzyl acetate demonstrate the detailed investigation into reaction kinetics and conditions to maximize enantioselectivity. sioc-journal.cn

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Lipase from Alcaligenes sp. |

| Solvent | Tetrahydrofuran |

| Acyl Acceptor | Methanol |

| Temperature | 35-45 °C |

| Molar Ratio (Ester to Alcohol) | 1:0.5 |

| Outcome | Conversion of S-CPBA reached ~49% after 33 hours, with ee >98% for S-CPBA and >95% for the remaining R-CPBAc. |

These academic pursuits underscore the compound's importance not as a final product, but as a critical subject of study for advancing the principles of organic synthesis, catalysis, and green chemistry in the context of producing essential agrochemicals.

Structure

3D Structure

Properties

CAS No. |

50789-44-1 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(3-phenoxyphenyl)methyl acetate |

InChI |

InChI=1S/C15H14O3/c1-12(16)17-11-13-6-5-9-15(10-13)18-14-7-3-2-4-8-14/h2-10H,11H2,1H3 |

InChI Key |

XPHQNMNGUGOWGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Derivatization of M Phenoxybenzyl Acetate

Classical and Contemporary Synthetic Routes to m-Phenoxybenzyl Acetate (B1210297)

The construction of m-phenoxybenzyl acetate involves key chemical transformations, primarily the formation of an ester linkage and an ether bond. Various synthetic strategies have been developed to achieve this, focusing on efficiency, yield, and purity.

Esterification Reactions and Catalytic Advancements

The final step in the synthesis of this compound is typically the esterification of m-phenoxybenzyl alcohol with an acetylating agent. This reaction can be performed using several methods, including Fischer esterification and acylation with more reactive acetic acid derivatives.

In industrial settings, this compound is often produced by the esterification of m-phenoxybenzyl alcohol with glacial acetic acid or acetic anhydride in the presence of a strong acid catalyst like sulfuric acid geniusjournals.org. Another approach involves reacting side-chain halogenated m-phenoxytoluene with an alkali metal salt of acetic acid google.com. The choice of catalyst is crucial for driving the reaction towards high yields and minimizing side reactions.

Recent advancements have focused on developing more sustainable and reusable heterogeneous catalysts. For instance, sulfated metal-incorporated MCM-48 mesoporous silicates have shown high efficiency in the esterification of benzyl (B1604629) alcohol with acetic acid, achieving high selectivity for benzyl acetate nih.gov. Such catalysts offer advantages in terms of separation and reusability, making them suitable for industrial applications nih.gov. Other catalytic systems explored for similar transformations include strong acid cation exchange resins and polyaniline salts geniusjournals.org. A metal-free approach using the ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) has also been shown to effectively catalyze the oxidative esterification of alcohols using oxygen as the oxidant nih.gov.

The table below summarizes various catalytic systems used in the synthesis of benzyl acetate, a close analogue of this compound, highlighting the reaction conditions and outcomes.

| Catalyst System | Reactants | Temperature | Duration | Yield/Selectivity | Reference |

| Strong Acid Cation Exchange Resin | Acetic Acid, Benzyl Alcohol | 373 K | 10 hr | 84.24% Yield | geniusjournals.org |

| 9% (w/w) S-Fe-MCM-48 | Acetic Acid, Benzyl Alcohol | 60 °C | 6 hr | 98.9% Selectivity | nih.gov |

| Pd-Sb-TiO2 | Toluene, Acetic Acid (Gas Phase) | - | - | 85% Selectivity | researchgate.net |

| [EMIM]OAc | Benzyl Alcohol, O2 | 80 °C | 12 hr | High Yield | nih.gov |

Etherification Strategies for the Phenoxy Moiety

The formation of the phenoxy ether linkage is a critical step in building the backbone of this compound. This is typically achieved through the synthesis of a precursor like m-phenoxybenzyl alcohol or m-phenoxybenzaldehyde. A common method involves the reaction of a m-substituted benzyl derivative with a phenoxide.

For example, m-phenoxybenzyl alcohol can be produced by condensing m-hydroxybenzyl alcohol with a halobenzene, such as chlorobenzene or bromobenzene, in the presence of a copper catalyst google.com. The reaction is generally performed in a high-boiling solvent at temperatures of at least 140 °C to achieve high yields google.com. Another route involves the reaction of m-chloro-benzyl acetate with potassium phenolate google.com. Similarly, m-phenoxybenzaldehyde can be synthesized by the condensation of m-bromobenzaldehyde with phenol (B47542) under alkaline conditions patsnap.com. An alternative strategy avoids aqueous alkaline conditions by first converting m-hydroxybenzaldehyde to its salt in an anhydrous organic solvent, followed by a substitution reaction with a halobenzene patsnap.com.

Precursor Compound Syntheses (e.g., m-Phenoxybenzaldehyde)

m-Phenoxybenzaldehyde is a key intermediate in the synthesis of pyrethroid pesticides and, by extension, a precursor for related compounds like this compound patsnap.commanavchem.com. Several industrial methods exist for its synthesis.

One major route starts from m-cresol. m-Cresol is first reacted with a halobenzene under alkaline conditions to form m-phenoxytoluene. The m-phenoxytoluene is then subjected to side-chain chlorination in the presence of an initiator, followed by hydrolysis to yield m-phenoxybenzaldehyde . Another process involves the side-chain halogenation of m-phenoxytoluene, followed by a Sommelet-type reaction with hexamethylenetetramine to convert the halo derivatives into the aldehyde google.com.

Alternatively, synthesis can begin with benzaldehyde, which is brominated to m-bromobenzaldehyde and then condensed with phenol patsnap.com. Another approach utilizes the oxidation of m-phenoxytoluene with selenium dioxide to produce m-phenoxybenzaldehyde with high selectivity prepchem.com.

Enantioselective Synthesis and Chiral Resolution Techniques for this compound and Analogues

While this compound itself is achiral, many of its important analogues, particularly in the pyrethroid insecticide family, possess chiral centers. A prominent example is α-cyano-3-phenoxybenzyl acetate. The biological activity of these compounds often resides in a single enantiomer, making enantioselective synthesis and chiral resolution crucial for producing more effective and environmentally targeted products lcms.cz.

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This is often achieved by reacting the racemate with a pure chiral resolving agent to form a mixture of diastereomers, which have different physical properties and can be separated by methods like crystallization libretexts.org. Chromatographic techniques, such as supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) using chiral stationary phases, are also powerful methods for separating enantiomers lcms.czsemanticscholar.org.

Biocatalytic Approaches (e.g., Lipase-Catalyzed Transesterification)

Biocatalysis, particularly using enzymes like lipases, offers a highly selective method for producing single-enantiomer compounds. Lipases are widely used for the kinetic resolution of racemic alcohols and esters through enantioselective hydrolysis or transesterification nih.govnih.gov.

In the context of this compound analogues, lipase-catalyzed transesterification is a key strategy for producing optically active α-cyano-3-phenoxybenzyl acetate. This process involves the enantioselective acylation of racemic α-cyano-3-phenoxybenzyl alcohol with an acyl donor, such as vinyl acetate. The lipase (B570770) selectively catalyzes the reaction for one enantiomer, leaving the other unreacted, allowing for their separation nih.gov. For instance, lipase from Candida antarctica (CALB) is frequently used for such resolutions nih.govresearchgate.netmdpi.com. The reaction conditions, including the choice of solvent and temperature, can significantly impact the conversion rate and the enantiomeric excess (e.e.) of the product nih.gov.

The table below shows results from a study on the lipase-catalyzed synthesis of (S)-α-cyano-3-phenoxybenzyl acetate, demonstrating the effect of temperature on enantiomeric excess.

| Temperature (°C) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| 45 | ~80 | High |

| 55 | Higher | Decreased |

Data derived from trends described in reference nih.gov.

Chemoenzymatic Synthetic Processes

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of biocatalysis to create efficient and novel synthetic routes nih.govnih.govmdpi.com. This approach is particularly valuable for the synthesis of complex chiral molecules.

Synthesis of Structural Analogues and Chemically Modified Derivatives for Mechanistic Studies

The synthesis of structural analogues and chemically modified derivatives of this compound is crucial for elucidating reaction mechanisms, understanding structure-activity relationships (SAR), and developing new compounds with improved properties. These modifications can be systematically introduced at various positions of the molecule, including isotopic labeling, alterations to the aryl and benzyl substructures, and diversification of the ester linkage.

Isotopic Labeling Strategies for Reaction Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate reaction pathways. By replacing specific atoms with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C), researchers can follow the transformation of a compound and identify its metabolites.

While specific studies on the isotopic labeling of this compound for reaction pathway elucidation are not extensively documented in publicly available literature, the principles of this technique are widely applied to related compounds, particularly in the study of pyrethroid metabolism. For instance, ¹⁴C-labeled permethrin (B1679614) has been used to study its absorption, distribution, metabolism, and excretion in rats. These studies have shown that the ester bond is a primary site of metabolic cleavage, leading to the formation of 3-phenoxybenzyl alcohol and other derivatives.

Common Isotopic Labeling Approaches:

Deuterium (²H) Labeling: The replacement of hydrogen with deuterium can be used to probe kinetic isotope effects, which can help determine the rate-limiting step of a reaction. For example, if a C-H bond is broken in the rate-determining step, the deuterated analogue will react more slowly.

Carbon-13 (¹³C) Labeling: ¹³C labeling is particularly useful for tracing the carbon skeleton of a molecule through metabolic pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. For instance, ¹³C-labeled acetate can be used as a precursor in biosynthetic studies to understand the assembly of complex molecules.

Radioisotopic Labeling (³H, ¹⁴C): Tritium (³H) and carbon-14 (¹⁴C) are radioactive isotopes that can be incorporated into molecules and detected with high sensitivity. This allows for the quantification of metabolites in complex biological matrices. Accelerator mass spectrometry (AMS) is an ultra-sensitive technique for quantifying ¹⁴C-labeled materials, enabling detailed pharmacokinetic studies with very low doses of the labeled compound. escholarship.org

Table 1: Common Isotopes Used in Labeling Studies

| Isotope | Type | Detection Method | Application |

| ²H (Deuterium) | Stable | Mass Spectrometry, NMR | Kinetic isotope effect studies |

| ¹³C | Stable | Mass Spectrometry, NMR | Metabolic pathway tracing |

| ¹⁵N | Stable | Mass Spectrometry, NMR | Tracing nitrogen-containing compounds |

| ³H (Tritium) | Radioactive | Scintillation Counting, Autoradiography | Pharmacokinetic studies |

| ¹⁴C | Radioactive | Scintillation Counting, AMS | Pharmacokinetic and metabolism studies |

Modifications of the Aryl and Benzyl Substructures

Modifying the aryl and benzyl rings of this compound can provide valuable insights into the electronic and steric requirements for its biological activity and metabolic stability.

Aryl Substructure Modifications:

The phenoxy group of this compound can be substituted with various functional groups to probe their effect on the molecule's properties. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, potentially affecting its interaction with biological targets.

Fluorination: The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com For example, fluorinated analogues of biologically active compounds often exhibit altered pharmacokinetic profiles.

Benzyl Substructure Modifications:

Modifications to the benzyl portion of the molecule can also be explored. Introducing substituents on the benzyl ring can influence the molecule's conformation and its susceptibility to metabolic enzymes. For example, studies on pyrethroids have shown that the presence of an α-cyano group on the benzyl alcohol moiety can significantly impact their insecticidal activity and metabolic fate.

Table 2: Examples of Potential Aryl and Benzyl Substructure Modifications

| Modification | Rationale | Potential Synthetic Approach |

| Aryl Ring | ||

| Introduction of fluoro groups | Enhance metabolic stability, alter electronic properties | Nucleophilic aromatic substitution or starting from fluorinated phenols |

| Replacement with a pyridine ring | Introduce hydrogen bonding sites, alter polarity | Suzuki or Buchwald-Hartwig coupling reactions |

| Benzyl Ring | ||

| Introduction of alkyl groups | Increase lipophilicity, probe steric effects | Friedel-Crafts alkylation of a suitable precursor |

| Introduction of methoxy groups | Alter electronic properties and metabolic sites | Nucleophilic substitution on a halo-substituted precursor |

Diversification at the Ester Linkage

The ester linkage in this compound is a key site for both biological activity and metabolic degradation. Diversifying this linkage can lead to the discovery of analogues with altered stability and activity profiles.

Alternative Ester Synthesis:

While the direct esterification of m-phenoxybenzyl alcohol with acetic acid or its derivatives is a common synthetic route, other methods can be employed to introduce a wider range of functional groups.

Transesterification: This method involves the exchange of the alcohol or acid portion of an ester. For example, this compound can be reacted with a different alcohol in the presence of a catalyst to yield a new ester. The use of vinyl acetate as an acyl donor in enzyme-catalyzed transesterifications can be highly efficient. researchgate.net

Coupling Reagents: A variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or phosphonitrilic chloride, can be used to facilitate the formation of esters from carboxylic acids and alcohols under mild conditions.

Synthesis of Substituted Acetate Analogues:

Instead of acetic acid, various substituted acetic acids can be esterified with m-phenoxybenzyl alcohol to explore the impact of modifications at the acid moiety. For example, the use of substituted phenylacetic acids can introduce additional aromatic rings and functional groups. google.com The malonic ester synthesis is a versatile method for preparing a wide range of mono- and disubstituted acetic acids that can then be used in esterification reactions. uobabylon.edu.iq

Table 3: Examples of Diversification at the Ester Linkage

| Modification | Rationale | Potential Synthetic Approach |

| Ester Functionality | ||

| Synthesis of benzoates | Introduce a different aromatic moiety | Esterification with benzoic acid or its derivatives |

| Synthesis of carbonates | Alter the electronic nature of the linkage | Reaction of m-phenoxybenzyl alcohol with a chloroformate |

| Acid Moiety | ||

| Use of long-chain carboxylic acids | Increase lipophilicity | Esterification with fatty acids |

| Use of amino acids | Introduce charged groups and chirality | DCC/DMAP mediated coupling with N-protected amino acids |

Advanced Mechanistic Investigations of M Phenoxybenzyl Acetate Reactivity and Transformation

Hydrolytic Degradation Mechanisms and Kinetics

The primary pathway for the abiotic degradation of m-phenoxybenzyl acetate (B1210297) in aqueous environments is the hydrolysis of its ester linkage. This process leads to the formation of m-phenoxybenzyl alcohol and acetic acid. The kinetics and dominant mechanisms of this transformation are profoundly influenced by the chemical conditions of the surrounding medium, including pH, temperature, and the presence of catalytic species.

pH-Dependent Reaction Pathways and Rate Constants

Acid-Catalyzed Hydrolysis (pH < 4): Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by a water molecule. This pathway is generally slow for simple esters and becomes significant only at very low pH values.

Neutral Hydrolysis (pH 4-6): In the neutral pH range, the reaction involves the direct nucleophilic attack of a water molecule on the carbonyl carbon. This is typically the slowest of the three pathways.

Base-Catalyzed Hydrolysis (pH > 6): In alkaline conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This saponification reaction is generally much faster than both neutral and acid-catalyzed hydrolysis. Consequently, the hydrolytic half-life of m-phenoxybenzyl acetate is expected to decrease significantly as the pH increases into the alkaline range.

The relationship between pH and the rate of hydrolysis can be visualized in a pH-rate profile, which typically shows a V-shaped or U-shaped curve with the minimum rate in the slightly acidic to neutral pH region. For many esters, the rate constant for base-catalyzed hydrolysis is several orders of magnitude greater than that for acid-catalyzed hydrolysis. researchgate.net

Interactive Data Table: Illustrative pH-Dependent Hydrolysis Rate Constants for a Phenyl Acetate Analog at 25°C This table presents typical data for a related compound, phenyl acetate, to illustrate the significant impact of pH on the rate of hydrolysis. The rate constant (k) increases dramatically in the alkaline region.

| pH | Predominant Mechanism | Illustrative Rate Constant (k_obs) (s⁻¹) | Illustrative Half-Life (t½) (days) |

| 3.0 | Acid-Catalyzed | 1.0 x 10⁻⁸ | 803 |

| 5.0 | Neutral / Acid-Catalyzed | 3.0 x 10⁻⁹ | 2676 |

| 7.0 | Neutral / Base-Catalyzed | 1.0 x 10⁻⁸ | 803 |

| 9.0 | Base-Catalyzed | 1.0 x 10⁻⁶ | 8.0 |

| 11.0 | Base-Catalyzed | 1.0 x 10⁻⁴ | 0.08 |

Temperature Effects on Hydrolytic Stability

The rate of hydrolytic degradation of this compound is highly dependent on temperature. An increase in temperature provides the necessary activation energy for the reaction, leading to a significant increase in the hydrolysis rate constant. This relationship is quantitatively described by the Arrhenius equation:

k = A * e^(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature in Kelvin

Studies on analogous esters, such as ethyl acetate and phenyl acetate, have determined activation energies for hydrolysis in the range of 30-70 kJ/mol. stanford.edudergipark.org.trresearchgate.net This indicates that for every 10°C rise in temperature, the rate of hydrolysis can be expected to increase by a factor of approximately 2 to 3. Therefore, the hydrolytic stability of this compound decreases markedly at elevated temperatures.

Interactive Data Table: Effect of Temperature on the Alkaline Hydrolysis Rate Constant This table illustrates the expected increase in the observed rate constant for the base-catalyzed hydrolysis of an ester with rising temperature, assuming a typical activation energy.

| Temperature (°C) | Temperature (K) | Illustrative Rate Constant (k) (M⁻¹s⁻¹) |

| 10 | 283.15 | 0.04 |

| 20 | 293.15 | 0.08 |

| 30 | 303.15 | 0.15 |

| 40 | 313.15 | 0.28 |

| 50 | 323.15 | 0.50 |

Catalytic Influences on Ester Hydrolysis

Beyond the specific catalysis by hydronium (H₃O⁺) and hydroxide (OH⁻) ions, the hydrolysis of this compound can be accelerated by other chemical species.

General Acid-Base Catalysis: Buffering agents present in the solution can act as general acids or bases, participating in proton transfer steps in the hydrolysis mechanism and thereby increasing the reaction rate. nih.govchemrxiv.org

Enzymatic Catalysis: In biological or environmental systems, esterase and lipase (B570770) enzymes can potently catalyze the hydrolysis of the ester bond. These enzymes provide an alternative reaction pathway with a much lower activation energy. The degradation of pyrethroid insecticides, which share the m-phenoxybenzyl moiety, is known to be initiated by enzymatic hydrolysis to yield m-phenoxybenzyl alcohol. nih.govethz.ch

Mineral Surface Catalysis: In soil and sediment, mineral surfaces, particularly clays (B1170129) and metal oxides, can catalyze ester hydrolysis. stanford.edu Lewis acid sites on the mineral surface can interact with the carbonyl oxygen, increasing the susceptibility of the carbonyl carbon to nucleophilic attack by water.

Oxidative Transformation Processes

Oxidative processes, driven by light or radical species, represent another significant degradation pathway for this compound, primarily targeting the benzylic methylene (B1212753) (-CH₂-) group.

Photo-oxidation Pathways and Product Characterization

In the presence of light, particularly ultraviolet (UV) radiation, and an oxidant such as molecular oxygen, this compound can undergo photo-oxidation. This process is often mediated by a photosensitizer or a photocatalyst.

Research on the closely related compound m-phenoxytoluene has shown that photocatalytic oxidation, for instance using titanium dioxide (TiO₂), can selectively oxidize the benzylic carbon. researchgate.net A similar pathway is anticipated for this compound. The reaction likely proceeds through the oxidation of the methylene group to a secondary alcohol, which would correspond to the hydrolysis product, m-phenoxybenzyl alcohol. This alcohol is an intermediate that can be further oxidized under the same conditions to the corresponding aldehyde, m-phenoxybenzaldehyde. researchgate.netresearchgate.net

The primary products identified from the oxidation of the m-phenoxybenzyl moiety are:

Interactive Data Table: Characterized Products of m-Phenoxybenzyl Moiety Oxidation

| Product Name | Chemical Structure | Role in Pathway |

| m-Phenoxybenzyl alcohol | C₁₃H₁₂O₂ | Primary Oxidation Product / Hydrolysis Product |

| m-Phenoxybenzaldehyde | C₁₃H₁₀O₂ | Secondary Oxidation Product |

Radical-Mediated Oxidation Mechanisms

The oxidation of this compound can also be initiated by highly reactive radical species, such as the hydroxyl radical (•OH), which is prevalent in atmospheric and advanced oxidation processes.

The mechanism is believed to proceed via the following steps:

Hydrogen Abstraction: A radical initiator (e.g., •OH) abstracts a hydrogen atom from the benzylic methylene group, which is the most vulnerable site due to the resonance stabilization of the resulting radical. This forms a this compound radical.

Peroxy Radical Formation: The carbon-centered radical rapidly reacts with molecular oxygen (O₂) in a nearly diffusion-controlled step to form a benzylperoxy radical. nih.gov

Propagation/Termination: The peroxy radical can then undergo a variety of subsequent reactions. It can abstract a hydrogen atom from another molecule to form a hydroperoxide (this compound hydroperoxide) or participate in radical-radical termination reactions. These pathways ultimately lead to the formation of stable oxidation products, primarily m-phenoxybenzyl alcohol and m-phenoxybenzaldehyde, through the decomposition of unstable intermediates like hydroperoxides and alkoxy radicals. nih.govnoaa.gov The phenoxy radical itself is another potential intermediate if cleavage of the ether bond occurs. nih.gov

This radical-mediated pathway effectively transforms the parent ester into its more oxidized alcohol and aldehyde derivatives, which are key intermediates in its complete degradation.

Advanced Oxidation Processes (AOPs) for Chemical Breakdown

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods designed for the degradation of persistent organic pollutants, such as this compound. mdpi.com The fundamental mechanism of AOPs involves the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). mdpi.comnih.gov These radicals possess a high oxidation potential, enabling them to attack and break down complex organic molecules into simpler, less harmful substances, and ultimately leading to complete mineralization into carbon dioxide and water. mdpi.comaquaenergyexpo.com

Various AOPs can be employed for the degradation of ester compounds. These processes are broadly categorized based on the method of hydroxyl radical generation, including chemical, photochemical, and sonochemical methods. mdpi.com Common AOPs applicable to the breakdown of this compound include:

Fenton and Photo-Fenton Processes: These methods utilize a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺ or Fe³⁺) to produce hydroxyl radicals. nih.gov The efficiency of the Fenton process is highly pH-dependent. mdpi.com The addition of ultraviolet (UV) light in the photo-Fenton process enhances the reaction rate by photoreducing Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. nih.gov

UV/H₂O₂ Process: This photochemical AOP involves the photolysis of hydrogen peroxide with UV radiation to generate hydroxyl radicals. mdpi.com It is an effective method for degrading a wide range of organic compounds. mdpi.com

Ozonation-Based Processes: Ozone (O₃) can be used in combination with hydrogen peroxide (Peroxone process) or UV light to increase the production of hydroxyl radicals, leading to more efficient degradation compared to ozonation alone. nih.gov

Photocatalysis: This heterogeneous AOP typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon activation by UV or solar radiation, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the target pollutant. mdpi.comresearchgate.net

Sonolysis: This process uses high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid. mdpi.com The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the thermal dissociation of water molecules into hydroxyl radicals and hydrogen atoms. mdpi.com

The effectiveness of AOPs in degrading compounds like this compound is influenced by several factors, including the pH of the solution, the concentration of the oxidant (e.g., H₂O₂), and the intensity of the energy source (e.g., UV light). mdpi.com The hydroxyl radicals attack the this compound molecule at multiple sites, including the aromatic rings and the ester functional group, initiating a series of oxidation reactions that lead to bond cleavage and degradation.

Table 1: Overview of Selected Advanced Oxidation Processes (AOPs)

| AOP Method | Primary Reactive Species | Generation Mechanism | Key Features |

|---|---|---|---|

| Fenton | Hydroxyl Radical (•OH) | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Effective in acidic conditions; uses common reagents. mdpi.comnih.gov |

| Photo-Fenton | Hydroxyl Radical (•OH) | Fe²⁺ + H₂O₂ + hv → Fe³⁺ + •OH + OH⁻ | Enhanced by UV light, increasing efficiency and catalyst regeneration. nih.gov |

| UV/H₂O₂ | Hydroxyl Radical (•OH) | H₂O₂ + hv → 2•OH | Does not require metal catalysts; effective for various pollutants. mdpi.com |

| O₃/H₂O₂ (Peroxone) | Hydroxyl Radical (•OH) | O₃ + H₂O₂ → •OH + O₂ + HO₂• | Combines the oxidative power of ozone and hydroxyl radicals. nih.gov |

| Heterogeneous Photocatalysis (e.g., TiO₂) | Hydroxyl Radical (•OH), Superoxide Radical (•O₂⁻) | TiO₂ + hv → e⁻ + h⁺; h⁺ + H₂O → •OH + H⁺ | Utilizes semiconductor catalysts and can be driven by solar radiation. mdpi.comresearchgate.net |

| Sonolysis | Hydroxyl Radical (•OH) | H₂O + )))) → •OH + H• (via acoustic cavitation) | Energy is supplied by ultrasound; no chemical additives required. mdpi.com |

Photochemical Decomposition Mechanisms

The photochemical decomposition, or photolysis, of this compound involves the absorption of light energy, leading to the cleavage of chemical bonds. The process is a significant transformation pathway for compounds exposed to sunlight in environmental settings like soil surfaces and water bodies. researchgate.net The mechanism often proceeds through the formation of radical or ionic intermediates following the excitation of the molecule. nih.gov

For aromatic esters like this compound, the absorption of UV radiation can excite the molecule to a singlet or triplet state. This excited state can then undergo homolytic cleavage of the benzylic carbon-oxygen bond, forming a m-phenoxybenzyl radical and an acetoxyl radical. aist.go.jpcollectionscanada.gc.ca These reactive intermediates subsequently undergo further reactions to form stable photoproducts. nih.gov

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. digitellinc.com Quantum yield is often dependent on the wavelength of the incident light, a phenomenon known as wavelength dependence. digitellinc.comresearchgate.net Determining wavelength-dependent quantum yields is crucial for accurately modeling the photochemical fate of a chemical in the environment. digitellinc.comrsc.org

The photochemical breakdown of this compound leads to the formation of several transformation products. Based on the mechanisms observed for similar benzylic esters, the primary photochemical event is the cleavage of the ester linkage. nih.govcollectionscanada.gc.ca

Following the initial homolytic cleavage, the resulting m-phenoxybenzyl and acetoxyl radicals can undergo various reactions. The acetoxyl radical is unstable and can decarboxylate to form a methyl radical and carbon dioxide. The m-phenoxybenzyl radical can react in several ways, such as abstracting a hydrogen atom to form m-phenoxytoluene or reacting with oxygen to eventually form m-phenoxybenzaldehyde and m-phenoxybenzyl alcohol. Research on the photolysis of alphacypermethrin, which contains the 3-phenoxybenzyl moiety, identified 3-phenoxybenzaldehyde (B142659) as a major photoproduct, supporting this proposed pathway. slideshare.net

Table 2: Potential Phototransformation Products of this compound

| Parent Compound | Potential Photoproduct | Formation Pathway | Supporting Evidence |

|---|---|---|---|

| This compound | m-Phenoxybenzyl alcohol | Reaction of the m-phenoxybenzyl radical with hydroxyl radicals or water. | Common product in the photolysis of benzylic esters in aqueous environments. nih.gov |

| m-Phenoxybenzaldehyde | Oxidation of the m-phenoxybenzyl radical or alcohol. | Identified as a major photoproduct of other 3-phenoxybenzyl compounds. slideshare.net | |

| m-Phenoxytoluene | Hydrogen abstraction by the m-phenoxybenzyl radical. | Analogous to ethylbenzene (B125841) formation from benzyl (B1604629) acetate photolysis. nih.gov | |

| Acetic Acid | Hydrolysis of the parent ester or reaction of the acetoxyl radical. | Expected product from the cleavage of the acetate moiety. |

The rate and pathway of this compound photolysis in the environment are significantly influenced by various factors. researchgate.net

Soil and Sediment Surfaces: Photolysis on soil is a critical degradation process. researchgate.net Soil components like organic matter and clay minerals can act as photosensitizers, potentially accelerating the degradation rate. Conversely, these components can also absorb or scatter sunlight, reducing the light available for photolysis in a light-screening effect. researchgate.net

Water Chemistry: In aquatic systems, the presence of dissolved organic matter (DOM), nitrate, and bicarbonate ions can influence photolysis. DOM can act as a photosensitizer, producing reactive species like singlet oxygen and hydroxyl radicals that contribute to indirect photolysis. However, DOM can also act as a light screen, reducing the rate of direct photolysis.

Moisture Content: The presence of water is a crucial factor. For soil photolysis, moisture content has been shown to be more critical to degradation rates and patterns than the soil's chemical composition. researchgate.net In aqueous solutions, water can participate directly in the reaction, leading to hydrolysis products like m-phenoxybenzyl alcohol. nih.gov

pH: The pH of the medium can affect the chemical form of the compound and the nature of photosensitizers, thereby influencing reaction rates.

Light Intensity: The rate of photolysis is directly related to the intensity of solar radiation. Factors such as season, time of day, and geographic location will affect the degradation rate. researchgate.net

Enzymatic Transformation in Environmental Compartments

Enzymatic reactions, particularly those mediated by microorganisms, play a crucial role in the transformation of this compound in soil and water, exclusive of specific biological or toxicological endpoints.

A primary pathway for the environmental transformation of this compound is the hydrolysis of its ester bond, a reaction catalyzed by esterase enzymes. nih.govmdpi.com Esterases (specifically, carboxylesterases, EC 3.1.1) are ubiquitous in soil and aquatic environments, produced by a wide variety of microorganisms, including bacteria and fungi. nih.gov

These enzymes cleave the ester linkage in this compound, yielding m-phenoxybenzyl alcohol and acetic acid. This hydrolytic cleavage is a significant detoxification and degradation step for many synthetic pyrethroid insecticides that share the m-phenoxybenzyl alcohol moiety. The reaction is generally rapid and efficient. Novel esterases with a broad substrate range, capable of hydrolyzing various phenolic esters, have been isolated from soil metagenomic libraries, highlighting the environment's robust capacity to break down such compounds. nih.gov The activity of these microbial esterases is dependent on environmental conditions such as temperature, pH, and moisture, with optimal activity for some soil-derived esterases observed at neutral pH and moderate temperatures. nih.gov

Microbial Degradation Pathways and Product Formation

The biodegradation of this compound is intrinsically linked to the microbial metabolism of synthetic pyrethroid pesticides, as it shares key structural moieties with their common degradation intermediates. While this compound itself is not a pyrethroid, its core structure, the m-phenoxybenzyl group, is a central component of many of these insecticides. Microbial degradation is a crucial process for the detoxification and removal of these compounds from the environment. The primary mechanism initiating the breakdown of related pyrethroid pesticides is ester hydrolysis, a reaction that cleaves the ester bond. ethz.ch This initial step is widespread in microbial metabolism and results in the formation of 3-phenoxybenzyl alcohol and a corresponding carboxylic acid. ethz.ch

Following its formation, 3-phenoxybenzyl alcohol is further oxidized by microbial dehydrogenases to 3-phenoxybenzaldehyde and subsequently to 3-phenoxybenzoic acid (3-PBA). researchgate.netnih.gov 3-PBA is a major and relatively stable intermediate in the degradation pathway of numerous pyrethroid pesticides. nih.govmdpi.comresearchgate.netnih.gov Its persistence can sometimes lead to secondary environmental contamination due to its recalcitrant nature. mdpi.comscholaris.ca

A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading these intermediates. For instance, the bacterium Acinetobacter baumannii ZH-14 has been shown to effectively degrade permethrin (B1679614), producing 3-phenoxybenzenemethanol and 3-phenoxybenzaldehyde as major intermediate metabolites. researchgate.netnih.gov Other identified degrading microbes for 3-PBA include species from the genera Sphingomonas, Aspergillus, and Klebsiella. mdpi.comscholaris.ca Klebsiella pneumoniae BPBA052, for example, can utilize 3-PBA as its sole source of carbon and energy. scholaris.ca The degradation of 3-PBA by certain microbes proceeds through the cleavage of the ether bond, which leads to the formation of simpler aromatic compounds like phenol (B47542) and protocatechuate, which can then enter central metabolic pathways. ethz.chscholaris.ca

The table below summarizes the key microbial degradation products formed from the m-phenoxybenzyl moiety.

| Precursor Compound | Key Intermediate Products | Citing Microorganisms |

| Pyrethroids (e.g., Permethrin) | 3-Phenoxybenzyl alcohol | Acinetobacter baumannii |

| 3-Phenoxybenzyl alcohol | 3-Phenoxybenzaldehyde | Acinetobacter baumannii |

| 3-Phenoxybenzaldehyde | 3-Phenoxybenzoic acid (3-PBA) | General microbial oxidation |

| 3-Phenoxybenzoic acid (3-PBA) | Phenol, Protocatechuate | Klebsiella pneumoniae, Sphingomonas sp. |

Thermal Stability and Decomposition Characteristics

The thermal stability and decomposition characteristics of a chemical compound are critical parameters for understanding its behavior under elevated temperatures, which is relevant for storage, processing, and predicting its fate in environments such as fires. The thermal decomposition of a substance involves the breaking of chemical bonds due to heat, resulting in the formation of smaller, often more volatile, molecules.

The analysis of thermal stability is typically conducted using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.netnih.govresearchgate.netscielo.br TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition events occur and the extent of mass loss. researchgate.net DSC measures the heat flow into or out of a sample as it is heated, revealing temperatures of phase transitions and exothermic or endothermic decomposition processes. researchgate.net

For this compound, an ester, the primary site for thermal cleavage would be the ester linkage and the ether linkage. The decomposition pathway would likely involve the breaking of the ester bond to form m-phenoxybenzyl alcohol and acetic acid or ketene, and the cleavage of the ether bond to produce phenol and other benzyl derivatives. The specific products and decomposition temperatures depend on factors such as the heating rate and the presence of oxygen. researchgate.net

While specific experimental data on the thermal decomposition of this compound is not detailed in the provided search results, studies on other organic acetates provide insight into the potential process. For example, the thermal decomposition of copper(II) acetate monohydrate occurs in distinct stages, beginning with dehydration at lower temperatures (100-190 °C) followed by the decomposition of the anhydrous acetate at higher temperatures (225-525 °C) to form metal oxides and organic byproducts. scielo.br The study of flavor chemicals like styrallyl acetate using pyrolysis-GC/MS also demonstrates how thermal degradation leads to a variety of smaller molecules. nih.gov The stability of a compound like eugenyl acetate has been noted as an improvement over its precursor, eugenol, highlighting how structural modification can enhance thermal stability. researchgate.net

The table below outlines the typical techniques and expected decomposition characteristics for an organic compound like this compound, based on general principles and studies of analogous compounds.

| Analytical Technique | Information Obtained | Expected Characteristics for this compound |

| Thermogravimetric Analysis (TGA) | Onset of decomposition temperature, mass loss stages, final residue mass | Multiple mass loss steps corresponding to the cleavage of ester and ether linkages. |

| Differential Scanning Calorimetry (DSC) | Melting point, boiling point, enthalpy of decomposition (exothermic/endothermic) | Endothermic peak for boiling, followed by exothermic peaks corresponding to decomposition reactions. |

| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Identification of volatile decomposition products | Expected products include acetic acid, phenol, benzaldehyde, benzene (B151609), and various substituted aromatic compounds. |

Sophisticated Analytical Methodologies for Detection and Characterization of M Phenoxybenzyl Acetate and Its Transformation Products

State-of-the-Art Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural confirmation of m-Phenoxybenzyl acetate (B1210297) and the elucidation of its transformation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule.

For m-Phenoxybenzyl acetate, the ¹H and ¹³C NMR spectra provide definitive confirmation of its structure. The chemical shifts (δ), reported in parts per million (ppm), are characteristic of the electronic environment of each nucleus.

¹H NMR Spectrum: The proton NMR spectrum of this compound would exhibit several distinct signals. The methyl protons of the acetate group are expected to appear as a sharp singlet at approximately 2.1 ppm. The methylene (B1212753) (CH₂) protons, being adjacent to both an oxygen atom and a benzene (B151609) ring, would appear as a singlet around 5.1 ppm. The aromatic protons on the two benzene rings would produce a complex series of multiplets in the range of 6.9 to 7.4 ppm.

¹³C NMR Spectrum: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ester group is highly deshielded and would appear at a characteristic downfield shift of around 171 ppm. The methyl carbon of the acetate group would be found at approximately 21 ppm. The methylene carbon would resonate around 66 ppm. The twelve aromatic carbons would show a series of signals in the typical aromatic region between approximately 118 and 158 ppm.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Group | Atom | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| Acetate | -CH₃ | ~2.1 | Singlet |

| Methylene | -CH₂- | ~5.1 | Singlet |

| Aromatic | Ar-H | ~6.9 - 7.4 | Multiplet |

| Carbonyl | C=O | ~171 | - |

| Acetate | -CH₃ | ~21 | - |

| Methylene | -CH₂- | ~66 | - |

| Aromatic | Ar-C | ~118 - 158 | - |

By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity and structure of this compound and any isolated transformation products can be unequivocally determined.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

For this compound, the IR and Raman spectra are characterized by a series of distinct bands corresponding to its constituent functional groups. The most prominent vibrations include the carbonyl (C=O) stretch of the acetate group, the C-O stretching of the ester and ether linkages, and various vibrations associated with the two aromatic rings.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band from the carbonyl group. Aromatic C-H and C=C stretching and bending vibrations also provide characteristic signals.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum, offering confirmatory data for the presence of the phenyl and phenoxy moieties. core.ac.uk The symmetrical vibrations of the molecule are particularly Raman-active. nih.gov

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile, enabling the unambiguous identification of this compound when compared against a reference spectrum. nih.gov

Table 1: Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735-1750 (Strong) | 1735-1750 (Weak) |

| C-O (Ester) | Asymmetric Stretch | 1200-1300 (Strong) | Moderate |

| C-O-C (Ether) | Asymmetric Stretch | 1200-1275 (Strong) | Moderate |

| Aromatic C=C | Ring Stretch | 1450-1600 (Multiple bands) | 1580-1610 (Strong) |

| Aromatic C-H | Stretch | 3000-3100 (Medium) | 3000-3100 (Strong) |

| =C-H (Aromatic) | Out-of-plane Bend | 690-900 (Strong) | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis range.

This compound possesses two phenyl rings, which act as the primary chromophores. These aromatic systems contain π-electrons that can be excited by UV radiation, leading to characteristic absorption bands. The UV spectrum is typically recorded in a non-absorbing solvent like ethanol (B145695) or hexane. The presence of the ether and ester groups can subtly influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption maxima through electronic effects. Analysis of the UV-Vis spectrum can confirm the presence of the aromatic moieties and is often used for quantitative analysis in simpler matrices where interfering substances are absent.

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) |

|---|---|---|

| Phenyl Ring | π → π* | ~200-220 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Quantification

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

In standard MS, techniques like Electron Ionization (EI) can be used, which typically generates a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a chemical fingerprint for identification by matching against spectral libraries. For this compound, characteristic fragments would arise from the cleavage of the ester and ether bonds, such as the formation of the m-phenoxybenzyl cation or the tropylium (B1234903) ion.

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring m/z values with very high accuracy (typically within 5 ppm). phenomenex.comresearchgate.net This precision allows for the determination of the exact elemental formula of the parent molecule and its fragments, drastically reducing ambiguity and enabling confident identification, especially in the absence of a reference standard. nih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often used in HRMS, which are softer ionization methods that tend to produce an intact protonated molecule [M+H]⁺ or other adducts. bris.ac.uk

Table 3: Key Mass Spectral Fragments for this compound

| Ion Description | Proposed Structure/Formula | Expected m/z (Nominal Mass) |

|---|---|---|

| Molecular Ion | [C₁₅H₁₄O₃]⁺ | 242 |

| Loss of Acetoxy Radical | [C₁₃H₁₁O]⁺ | 183 |

| m-Phenoxybenzyl Cation | [C₁₃H₁₁O]⁺ | 183 |

| Tropylium Ion | [C₇H₇]⁺ | 91 |

| Phenoxy Cation | [C₆H₅O]⁺ | 93 |

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method like gas or liquid chromatography with a detection method like mass spectrometry, are the cornerstone of modern analytical chemistry for complex samples. who.int

GC-MS and LC-MS/MS for Trace Analysis and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility and thermal stability, this compound is well-suited for analysis by GC-MS. In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with a capillary column. core.ac.uk The separated compound then enters the mass spectrometer for detection and identification. GC-MS is widely used for the analysis of pesticide residues and provides excellent sensitivity and specificity, often reaching limits of quantification (LOQ) at the parts-per-billion (ppb) level. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of this compound and its more polar transformation products (e.g., hydroxylated or conjugated metabolites), LC-MS/MS is the method of choice. eurl-pesticides.eulcms.cz This technique separates compounds in the liquid phase, making it ideal for non-volatile or thermally labile molecules. researchgate.net After separation, the compound is ionized (e.g., by ESI) and enters a tandem mass spectrometer (e.g., a triple quadrupole). In MS/MS, a specific parent ion is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interferences and allowing for reliable quantification in complex biological and environmental samples. gcms.cznih.gov

High-Resolution Hyphenated Mass Spectrometry (e.g., GC-HRMS, LC-HRMS)

The coupling of chromatography with high-resolution mass spectrometry (GC-HRMS and LC-HRMS) represents the state-of-the-art for both targeted and non-targeted analysis. nih.gov These techniques combine the separation power of chromatography with the high mass accuracy and resolving power of instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers. thermofisher.cn

LC-HRMS, for instance, allows for the confident identification of known and unknown transformation products without the need for authentic standards. researchgate.net By analyzing the full-scan, high-resolution mass spectra, analysts can determine the elemental composition of metabolites and propose their structures based on fragmentation patterns and metabolic logic. This capability is invaluable for metabolite profiling and understanding the degradation pathways of this compound in various systems. nih.gov

Advanced Electrochemical Detection Methods

Electrochemical methods offer a promising alternative for the rapid and sensitive detection of certain chemical compounds. These techniques measure changes in electrical current or potential resulting from a redox reaction involving the target analyte.

While this compound itself is not intrinsically electroactive under standard conditions, advanced electrochemical sensors can be developed for its detection. This is typically achieved by modifying the electrode surface with nanomaterials or catalysts that can facilitate the oxidation or reduction of the molecule or its hydrolysis products (e.g., m-phenoxybenzyl alcohol).

For example, a sensor could be designed based on a nanostructured gold-modified electrode, which can enhance electrocatalytic activity and provide a large surface area for the reaction. mdpi.com The detection principle might involve the electrochemical oxidation of the phenolic moiety that can be formed upon hydrolysis of the parent compound. The resulting current would be proportional to the concentration of the analyte. Such sensors could offer advantages in terms of portability, low cost, and potential for real-time monitoring, although their development for a neutral ester like this compound remains a specialized research area. frontiersin.org

Environmental Behavior and Transformation Dynamics of M Phenoxybenzyl Acetate

Degradation Kinetics and Persistence in Environmental Compartments

The persistence of m-phenoxybenzyl acetate (B1210297) in the environment is determined by the rates of several degradation processes. These include chemical breakdown in water (hydrolysis), degradation induced by sunlight (photolysis), and microbial transformation in soils and sediments.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by reacting with water. In the case of m-phenoxybenzyl acetate, this would involve the breaking of the ester bond to form m-phenoxybenzyl alcohol and acetic acid.

Studies on the hydrolytic stability of this compound have shown it to be highly resistant to this degradation pathway under typical environmental pH conditions. In a study conducted over a 70-day period, no significant hydrolysis of the compound was observed. This indicates that hydrolysis is not a major degradation route for this compound in natural water systems and that the compound can persist in the aqueous phase for extended periods if other degradation processes are not active.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet radiation from the sun. This process can be a significant pathway for the degradation of chemicals present in the upper layers of water bodies or on environmental surfaces.

In contrast to its stability against hydrolysis, this compound is susceptible to photolytic degradation. Research has determined that the photolytic half-life of this compound in distilled water is approximately 5.7 hours. This rapid degradation suggests that sunlight plays a crucial role in the dissipation of this compound in aquatic environments exposed to solar radiation. The rate of photolysis can be influenced by factors such as water clarity, depth, and the presence of other substances that may act as photosensitizers.

The transformation of this compound in soil and sediment environments is expected to be primarily driven by microbial activity under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. The rate and pathway of transformation would likely depend on soil type, organic matter content, microbial population, temperature, and moisture.

Under aerobic conditions , microorganisms are expected to utilize this compound as a carbon source. The primary transformation pathway would likely be the enzymatic hydrolysis of the ester linkage, yielding m-phenoxybenzyl alcohol and acetate. These intermediates would then be further degraded. For instance, m-phenoxybenzyl alcohol can be oxidized to m-phenoxybenzaldehyde and subsequently to m-phenoxybenzoic acid, which can then undergo ring cleavage and further mineralization to carbon dioxide and water. The half-life for aerobic transformation would be a key parameter in determining its persistence in terrestrial environments.

Under anaerobic conditions , which are common in saturated soils, deeper sediments, and flooded environments, the degradation process would involve a different set of microbial communities. While the initial hydrolysis of the ester bond is still a likely first step, the subsequent degradation of the aromatic rings of the resulting metabolites would proceed through different biochemical pathways, often at a slower rate than under aerobic conditions. The persistence of this compound under anaerobic conditions is expected to be greater than in aerobic environments.

Sorption and Desorption Processes in Environmental Media

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment, while desorption is the reverse process where the chemical is released from the particles back into the surrounding water. These processes significantly influence the mobility, bioavailability, and persistence of a chemical in the environment.

The extent to which this compound sorbs to soil and sediment is expected to be strongly influenced by its interaction with soil organic matter and, to a lesser extent, with clay minerals. As a relatively nonpolar organic compound, this compound is likely to exhibit hydrophobic partitioning, meaning it will preferentially associate with the organic carbon fraction of the soil rather than remaining in the aqueous phase. The strength of this interaction is typically quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value would indicate strong sorption to soil organic matter, leading to reduced mobility and bioavailability.

Interactions with mineral components, such as clays (B1170129), may also occur, potentially through weaker van der Waals forces. However, for non-ionic organic compounds like this compound, sorption to organic matter is generally the dominant mechanism.

Several environmental factors can influence the sorption and desorption of this compound, thereby affecting its sorption coefficients (Kd and Koc).

Soil Organic Matter Content: This is expected to be the most critical factor. Soils with higher organic matter content will likely exhibit stronger sorption of this compound, resulting in higher Kd values and reduced leaching potential.

Soil pH: As this compound is a neutral molecule and does not ionize within the typical environmental pH range, the direct effect of pH on the chemical itself is expected to be minimal. However, pH can influence the surface charge of soil colloids (both organic matter and clay minerals), which could indirectly affect sorption, although this is generally a more significant factor for ionizable compounds.

Temperature: Sorption processes are often temperature-dependent. An increase in temperature can sometimes decrease sorption as it is often an exothermic process, but the effect can vary depending on the specific interactions.

Presence of Other Solutes: Competition for sorption sites with other organic pollutants or dissolved organic matter in the soil solution could potentially reduce the sorption of this compound.

The desorption process is also critical, as it determines the reversibility of the sorption. If desorption is slow or incomplete (a phenomenon known as hysteresis), a fraction of the this compound may become sequestered in the soil matrix, leading to long-term persistence even if the compound is degradable in the aqueous phase.

Volatilization Characteristics from Environmental Matrices

Volatilization is a key process governing the redistribution of chemical compounds from soil and water surfaces into the atmosphere. The tendency of a compound like this compound to volatilize is governed by a combination of its intrinsic physicochemical properties and external environmental factors.

Physicochemical Drivers of Volatilization

The Henry's Law constant (KH), which describes the partitioning of a chemical between air and water, is another crucial parameter. For compounds with low KH values, volatilization from moist soil is often controlled by the diffusion rate across the air-boundary layer at the surface. chemicalbook.com Without an experimental value for this compound, a precise volatilization rate cannot be calculated, but its high molecular weight and expected low vapor pressure suggest a low KH, classifying it as a semi-volatile compound.

Influence of Environmental Factors

Several environmental conditions significantly influence the rate of volatilization from soil matrices:

Soil Moisture: Pesticides volatilize more rapidly from moist soils than from dry ones. nih.gov Water molecules compete with nonpolar organic compounds for adsorption sites on soil particles, increasing the availability of the compound in the soil air. nih.gov As soil dries, volatilization is dramatically reduced. nih.gov

Temperature: Higher temperatures increase a chemical's vapor pressure, thus increasing the potential for volatilization.

Airflow: Increased wind speed across the soil surface can enhance volatilization by reducing the thickness of the stagnant air boundary layer. nih.gov

Soil Properties: Soil organic matter and clay content can adsorb organic compounds, reducing their concentration in the soil water and vapor phases and thereby decreasing volatilization rates.

Given these principles, volatilization of this compound is likely to be a minor dissipation pathway, particularly when incorporated into soils with high organic matter content. The most significant losses would be expected from moist, warm soil surfaces shortly after application, with the rate decreasing as the compound adsorbs to soil particles and the surface layer dries.

Table 1: Factors Influencing the Volatilization of this compound from Soil

| Factor | Influence on Volatilization Rate | Governing Principle |

|---|---|---|

| Vapor Pressure | Low (Expected) | Intrinsic property; lower vapor pressure directly corresponds to lower volatility. |

| Henry's Law Constant (KH) | Low (Expected) | Determines air-water partitioning; low KH limits the rate of transfer from water to air. |

| Soil Moisture | Increases Rate | Water displaces the compound from soil binding sites, increasing its availability for volatilization. nih.gov |

| Temperature | Increases Rate | Higher temperature increases vapor pressure. |

| Soil Organic Matter | Decreases Rate | Higher organic matter content leads to stronger adsorption, reducing the amount of compound available to volatilize. |

Mobility and Leaching Potential in Geologic Formations

The mobility of a chemical in soil determines its potential to leach into groundwater or move off-site via runoff. This behavior is primarily controlled by the compound's tendency to adsorb to soil particles versus remaining dissolved in the soil water.

The key parameter for assessing this partitioning is the soil organic carbon-water partition coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption to organic carbon in soil and sediment, resulting in low mobility. chemsafetypro.com Conversely, a low Koc value suggests the compound remains preferentially in the soil water and is more likely to be mobile. chemsafetypro.com

Specific Koc values for this compound are not available. However, an estimation can be made based on its chemical properties. The octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity, is often used to predict Koc. ecetoc.orgnih.gov A study on structurally related m-phenoxybenzyl esters found that a high hydrophobicity (log P, analogous to log Kow) of around 7.0 was optimal for insecticidal activity. ymparisto.fi Such a high log P value strongly suggests that this compound would have a very high Koc (likely with a log Koc > 4.5), indicating that it would be strongly adsorbed to soil organic matter.

Therefore, this compound is expected to have very low mobility in most geologic formations. Its movement will be significantly retarded by adsorption, making it unlikely to leach into deeper soil layers and contaminate groundwater. The majority of the compound would be retained in the upper, organic-rich layers of the soil profile. This strong adsorption also implies that transport via surface runoff would primarily occur if the soil particles themselves are eroded, rather than the compound being dissolved in the runoff water.

Identification and Characterization of Environmental Transformation Products

Once released into the environment, this compound undergoes transformation into various degradation products. These processes are mediated by both abiotic (e.g., chemical hydrolysis) and biotic (e.g., microbial metabolism) mechanisms.

The primary and most critical transformation is the cleavage of the central ester bond. This hydrolysis reaction is a common and predictable fate for ester-containing compounds in the environment. nih.govconicet.gov.ar This initial step breaks down this compound into two primary transformation products: m-phenoxybenzyl alcohol and acetic acid .

Following this initial hydrolysis, the aromatic portion, m-phenoxybenzyl alcohol, undergoes further degradation. This alcohol is a well-documented metabolite of many synthetic pyrethroid insecticides, such as permethrin (B1679614) and cypermethrin, and its subsequent environmental fate has been studied. epa.govnih.gov Microbial oxidation of m-phenoxybenzyl alcohol leads to the formation of m-phenoxybenzaldehyde , which is then further oxidized to m-phenoxybenzoic acid (3-PBA). conicet.gov.ar

The persistence of 3-PBA in the environment has led to numerous studies on its microbial degradation. nist.gov Research has shown that various bacteria and fungi can cleave the diphenyl ether bond of 3-PBA, leading to the formation of simpler aromatic compounds. nist.govnih.govresearchgate.net Key secondary and tertiary transformation products identified from the degradation of 3-PBA include protocatechuic acid , phenol (B47542) , and 3,4-dihydroxy phenol . nist.govnih.gov These compounds can then enter central metabolic pathways and be further mineralized.

Table 2: Key Environmental Transformation Products of this compound

| Product Name | Formation Pathway | Precursor Compound |

|---|---|---|

| m-Phenoxybenzyl alcohol | Ester Hydrolysis | This compound |

| Acetic acid | Ester Hydrolysis | This compound |

| m-Phenoxybenzaldehyde | Oxidation | m-Phenoxybenzyl alcohol |

| m-Phenoxybenzoic acid (3-PBA) | Oxidation | m-Phenoxybenzaldehyde |

| Protocatechuic acid | Diphenyl Ether Cleavage / Ring Fission | m-Phenoxybenzoic acid |

| Phenol | Diphenyl Ether Cleavage | m-Phenoxybenzoic acid |

The degradation of this compound follows a sequential pathway, initiated by abiotic or biotic hydrolysis and continued primarily through microbial metabolism.

Primary Degradation Pathway: The principal primary degradation pathway is the hydrolytic cleavage of the ester linkage. This reaction can be catalyzed by carboxylesterase enzymes present in soil microorganisms or can occur abiotically, with the rate being influenced by soil pH and temperature. nih.gov

This compound → m-Phenoxybenzyl alcohol + Acetic acid

Secondary Degradation Pathways: Following the initial hydrolysis, the secondary degradation pathways involve the stepwise oxidation of the alcohol moiety and the subsequent breakdown of the resulting carboxylic acid.

Oxidation of the Alcohol: Microorganisms utilize alcohol dehydrogenases and aldehyde dehydrogenases to convert m-phenoxybenzyl alcohol into m-phenoxybenzoic acid.

m-Phenoxybenzyl alcohol → m-Phenoxybenzaldehyde → m-Phenoxybenzoic acid (3-PBA)

Cleavage of the Diphenyl Ether Bond: The degradation of 3-PBA is a critical step and is accomplished by various soil microbes, such as Bacillus and Sphingobium species. nist.gov This involves enzymatic attack on the stable ether bond, often through dioxygenase enzymes, leading to ring cleavage and the formation of hydroxylated intermediates. researchgate.net

m-Phenoxybenzoic acid → Protocatechuic acid + Phenol

These intermediates, protocatechuic acid and phenol, are common metabolites in microbial degradation pathways and are readily channeled into the tricarboxylic acid (TCA) cycle for complete mineralization to CO2 and water.

The identification and structural confirmation of the environmental transformation products of this compound rely on advanced analytical chemistry techniques. The primary methods employed are chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of pyrethroid metabolites. nih.gov For analysis by GC-MS, polar metabolites like m-phenoxybenzyl alcohol and m-phenoxybenzoic acid often require a derivatization step to increase their volatility and thermal stability. The mass spectrometer fragments the molecules in a predictable pattern, creating a unique "mass spectrum" or fingerprint for each compound. By comparing these spectra to those of known standards or reference libraries, the structure of the transformation product can be unequivocally confirmed.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), is also a powerful tool. It is particularly useful for analyzing metabolites that are less volatile or thermally sensitive, and it often does not require derivatization. This technique separates the compounds in the liquid phase before they are introduced into the mass spectrometer for detection and identification.

By using these methods, researchers can identify transient intermediates and stable end-products, allowing for the comprehensive mapping of the degradation pathways as outlined above.

Theoretical and Computational Chemistry Studies on M Phenoxybenzyl Acetate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can determine stable conformations, bond lengths, bond angles, and electronic properties such as orbital energies and charge distributions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying the ground state properties of medium-sized organic molecules like m-phenoxybenzyl acetate (B1210297). nih.gov DFT methods, such as those employing the B3LYP functional, are commonly used to optimize molecular geometry, predict vibrational frequencies (infrared spectra), and calculate electronic properties. nih.govnih.gov

For m-phenoxybenzyl acetate, DFT calculations can elucidate the preferred three-dimensional arrangement of its atoms, including the rotational orientations of the phenoxy and benzyl (B1604629) groups. The results of such calculations provide foundational data for understanding how the molecule interacts with its environment.

Table 1: Illustrative Applications of DFT in Molecular Property Calculation

| Property | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts key bond lengths, bond angles, and dihedral angles, defining the molecule's shape. |

| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | Corresponds to peaks in an infrared (IR) spectrum, allowing for comparison with experimental data. |

| Electronic Properties | Includes HOMO-LUMO energy gap, dipole moment, and atomic charges. | Provides insights into the molecule's reactivity, polarity, and potential sites for electrophilic or nucleophilic attack. nih.gov |

| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy of the molecule. | Used to predict the stability of the molecule and the energetics of reactions. |

This table is generated based on the described functionalities of DFT calculations and is for illustrative purposes.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. These methods can provide highly accurate predictions, though often at a greater computational expense than DFT.